6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5FN4 |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
6-fluoropyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C6H5FN4/c7-4-3-11-5(1-2-9-11)10-6(4)8/h1-3H,(H2,8,10) |
InChI Key |
MPXMUIXPDFPVIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=C(C(=CN2N=C1)F)N |
Origin of Product |
United States |
Molecular Mechanisms of Biological Activity of 6 Fluoropyrazolo 1,5 a Pyrimidin 5 Amine Derivatives
Interaction with Key Molecular Targets
Derivatives of the 6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine scaffold have emerged as a significant class of compounds in medicinal chemistry due to their capacity to interact with and modulate the activity of various protein kinases. nih.gov These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer and inflammatory disorders. nih.govresearchgate.net The therapeutic potential of these derivatives is rooted in their specific molecular interactions with these targets.
Kinase Inhibition Mechanisms and Specificity
The core structure of pyrazolo[1,5-a]pyrimidine (B1248293) is considered a "privileged scaffold," meaning it can serve as a versatile framework for developing inhibitors against multiple kinases. nih.govnih.gov The biological activity and specificity of these compounds are achieved through chemical modifications at various positions around this core, which fine-tune their binding affinity and selectivity for different kinase targets. nih.govrsc.org
The predominant mechanism by which pyrazolo[1,5-a]pyrimidine derivatives inhibit kinase function is by acting as ATP-competitive inhibitors. nih.govrsc.org The fused pyrazole (B372694) and pyrimidine (B1678525) ring system is a bioisostere of the adenine (B156593) base of ATP, allowing it to fit into the ATP-binding pocket of kinases. researchgate.net This scaffold typically forms crucial hydrogen bonds with the "hinge" region of the kinase, an essential interaction that anchors the inhibitor in place and blocks ATP from binding, thereby preventing the phosphorylation of substrate proteins. nih.gov The diverse functional groups that can be added to the core structure engage in additional hydrophobic and van der Waals interactions within the binding site, which are critical for determining the inhibitor's potency and selectivity against a specific kinase. rsc.orgnih.gov
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical sensor protein in the DNA Damage Response (DDR) pathway, which is activated by single-strand DNA breaks and replication stress. nih.gov In many cancer cells, which are under high replicative stress, ATR signaling is essential for survival. Inhibiting ATR can therefore be a targeted therapeutic strategy. nih.gov
Ceralasertib (AZD6738), an orally bioavailable derivative of the pyrazolo[1,5-a]pyrimidine class, is a potent and selective inhibitor of ATR kinase. medchemexpress.comselleckchem.comoncotarget.com By binding to the ATR kinase domain, Ceralasertib prevents the phosphorylation of downstream targets like Checkpoint Kinase 1 (CHK1). oncotarget.commedchemexpress.com This disruption of the DDR pathway can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately cell death, particularly in cancer cells with existing DNA repair defects. nih.govoncotarget.com
Table 1: Inhibitory Activity of Ceralasertib (AZD6738) against ATR Kinase
| Compound | Target | IC50 (Enzyme Assay) | IC50 (Cell-Based Assay) |
|---|
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in innate immunity signaling. nih.govgoogle.com It functions downstream of Toll-like receptors (TLRs) and IL-1 family receptors, initiating a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines. nih.govclinicaltrials.gov Dysregulation of IRAK4 is linked to autoimmune diseases and some cancers. nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of IRAK4. nih.gov These compounds bind to the ATP-binding site of IRAK4, blocking its kinase activity and preventing the downstream signaling that drives inflammation. nih.govacs.org For example, PF-06650833 is a selective IRAK4 inhibitor that has been shown to block inflammatory responses in preclinical models. nih.govnih.gov Another series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides also demonstrated potent IRAK4 inhibition, with some compounds achieving sub-nanomolar potency. nih.gov
Table 2: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against IRAK4
| Compound Series/Number | Target | IC50 |
|---|---|---|
| PF-06650833 | IRAK4 | Potent inhibitor (specific value not publicly disclosed) nih.gov |
| Compound 14 (cyclohexane-1,2-diamine derivative) | IRAK4 | 0.3 nM nih.gov |
| Compound 18 (trifluoromethyl derivative) | IRAK4 | 0.3 nM nih.gov |
Cyclin-dependent kinase 2 (CDK2), when complexed with its regulatory partners cyclin E and cyclin A, is a key driver of the cell cycle, specifically controlling the transition from the G1 to the S phase and progression through the S phase. nih.gov Because uncontrolled cell proliferation is a hallmark of cancer, CDK2 is a major target for anticancer drug development. nih.govrsc.org
Several series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to effectively inhibit CDK2. nih.govresearchgate.net By competitively binding to the ATP pocket of CDK2, these inhibitors block the phosphorylation of crucial substrates like the Retinoblastoma protein (pRb). ox.ac.uk This inhibition leads to a halt in cell cycle progression, typically at the G0/G1 or S phase, and can induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov The potency of these inhibitors can be significant, with some derivatives showing IC50 values in the low nanomolar range, comparable to established CDK inhibitors. researchgate.net
Table 3: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2
| Compound Number/Series | Target | IC50 |
|---|---|---|
| Compound 5h | CDK2/cyclin A2 | 22 nM researchgate.net |
| Compound 5i | CDK2/cyclin A2 | 24 nM researchgate.net |
| Compound 6t | CDK2 | 90 nM nih.gov |
| Compound 14 (thioglycoside derivative) | CDK2/cyclin A2 | 57 nM rsc.org |
Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2, or MK2) is a substrate of p38 MAPK and a critical mediator in the inflammatory response. acs.orgnih.gov Activation of the p38/MK2 pathway leads to the production of pro-inflammatory cytokines like TNF-α. acs.org Therefore, inhibiting MK2 is a therapeutic strategy for inflammatory diseases.
A novel class of MK2 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold was discovered through focused library screening. acs.orgnih.gov Structure-based design, guided by a homology model of MK2, led to the optimization of these derivatives. acs.org An X-ray crystal structure of a lead compound bound to MK2 later confirmed the predicted binding mode, showing the inhibitor occupying the ATP-binding site. acs.orgnih.gov These compounds demonstrated good cellular potency in blocking TNF-α production and showed efficacy in animal models of inflammation. acs.org
Selective Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ)
Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells and plays a crucial role in the proliferation, differentiation, and survival of immune cells. eurjchem.com Its overactivity is implicated in inflammatory and autoimmune diseases. The pyrazolo[1,5-a]pyrimidine core has been identified as a promising scaffold for developing selective PI3Kδ inhibitors.
Research into 5-benzimidazole-pyrazolo[1,5-a]pyrimidine derivatives has led to the identification of potent and selective PI3Kδ inhibitors. nih.gov One such lead compound, CPL302415, demonstrated significant inhibitory activity. eurjchem.comnih.gov In an effort to enhance the biological activity of CPL302415, fluorinated analogues were designed and synthesized. eurjchem.comnih.govresearchgate.net This strategy is based on the principle that the introduction of fluorine can alter a compound's metabolic stability and binding affinity. eurjchem.com While these studies focused on fluorinating the benzimidazole (B57391) substituent attached to the pyrazolo[1,5-a]pyrimidine core, they underscore the potential of fluorine incorporation to modulate PI3Kδ inhibition. eurjchem.comnih.gov For instance, CPL302415, a 5-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl) derivative, showed high potency and selectivity for PI3Kδ over other isoforms. nih.govresearchgate.net
Table 1: PI3Kδ Inhibitory Activity of a Key Pyrazolo[1,5-a]pyrimidine Derivative
| Compound | Target | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ |
|---|---|---|---|---|---|
| CPL302415 | PI3Kδ | 18 | 79-fold | 1415-fold | 939-fold |
Data sourced from scientific studies on pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Targeting Trk Family Protein Tyrosine Kinases
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that are critical targets in the treatment of various cancers when their encoding genes (NTRK1, NTRK2, NTRK3) are fused with other genes. mdpi.comnih.gov The pyrazolo[1,5-a]pyrimidine nucleus is a core structural feature in several approved and clinical-stage Trk inhibitors. mdpi.comnih.gov
The incorporation of fluorine into pyrazolo[1,5-a]pyrimidine-based Trk inhibitors has been shown to be a key strategy for enhancing potency. Structure-activity relationship (SAR) studies have revealed that the inclusion of a fluorine atom can enhance interactions with key amino acid residues in the kinase domain, such as Asn655. mdpi.comnih.gov Repotrectinib (TPX-0005), a next-generation Trk/ROS1/ALK inhibitor, features a fluorinated pyrazolo[1,5-a]pyrimidine-based macrocyclic structure. mdpi.com This design avoids steric clashes that can arise from resistance mutations in the kinase domain. nih.gov The fluorine atom in the structure of Repotrectinib contributes to its high potency against wild-type and mutated Trk kinases.
Table 2: Inhibitory Activity of Fluorinated Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitor Repotrectinib
| Compound | Target | IC50 (nM) |
|---|---|---|
| Repotrectinib | TrkA | 0.83 |
| TrkB | 0.05 | |
| TrkC | 0.1 |
Data sourced from preclinical studies on Repotrectinib.
Non-Kinase Enzymatic Inhibition (e.g., α-Glucosidase)
α-Glucosidase is an intestinal enzyme that plays a critical role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.net Research has demonstrated that derivatives of 6-amino-pyrazolo[1,5-a]pyrimidine exhibit potent α-glucosidase inhibitory activity, in some cases far exceeding the potency of the standard drug, acarbose. researchgate.net
A study of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines revealed that the nature and position of substituents on the aryl rings at the 5- and 7-positions significantly influence inhibitory activity. researchgate.net For example, a derivative with a 4-methyl substituent on the 5-aryl ring and a 4-bromo substituent on the 7-aryl ring was identified as the most potent inhibitor in the series, with an IC50 value of 15.2 µM. researchgate.net While this research provides strong evidence for the potential of the 6-amino-pyrazolo[1,5-a]pyrimidine scaffold in α-glucosidase inhibition, specific studies on derivatives also containing a 6-fluoro substitution are not yet available.
Table 3: α-Glucosidase Inhibitory Activity of 6-Amino-Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID (from source) | 5-Aryl Substituent | 7-Aryl Substituent | IC50 (µM) |
|---|---|---|---|
| 3d | 4-CH3 | 4-Br | 15.2 ± 0.4 |
| 3a | H | 4-Br | 101.5 ± 2.1 |
| 3c | 4-CH3 | 4-Cl | 48.6 ± 1.2 |
| Acarbose (Standard) | - | - | 750.0 ± 1.5 |
Data is based on a study of 6-amino-pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net
Pathway Interventions and Cellular Consequences
Disruption of DNA Repair Mechanisms
The integrity of the genome is maintained by a complex network of signaling pathways known as the DNA damage response (DDR). Key kinases in this pathway, such as Checkpoint Kinase 1 (CHK1), are crucial for cell cycle arrest to allow for DNA repair. Inhibition of these kinases can lead to the accumulation of DNA damage and ultimately, cell death, making them attractive targets for cancer therapy. nih.gov
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized as a template for the development of potent and selective CHK1 inhibitors. nih.govnih.gov Through systematic structure-activity relationship studies of the C3, C5, C6, and C7 positions of the pyrazolo[1,5-a]pyrimidine core, researchers have identified derivatives that effectively inhibit CHK1. nih.gov By inhibiting CHK1, these compounds disrupt the DDR, preventing cancer cells from repairing DNA damage and leading to mitotic catastrophe and apoptosis. nih.gov This mechanism suggests that this compound derivatives could potentially be developed as agents that interfere with DNA repair processes.
Modulation of Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) Signaling Cascades
The Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways are fundamental components of the innate immune system. Upon activation, these receptors trigger a signaling cascade that is critically dependent on the serine-threonine kinase, Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov Given its essential role, IRAK4 has become a significant target for the development of treatments for inflammatory diseases.
Researchers have identified 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as potent inhibitors of IRAK4. nih.gov These compounds function by blocking the kinase activity of IRAK4, thereby interrupting the downstream signaling from both TLRs and IL-1R. This disruption leads to a reduction in the production of inflammatory cytokines. The development of these inhibitors involved modifications at the 5-position of the pyrazolo[1,5-a]pyrimidine ring, indicating that this position is key for interaction with the target. nih.gov This line of research supports the potential for appropriately substituted this compound derivatives to modulate these critical inflammatory pathways.
Effects on Cellular Proliferation and Survival Signaling
The ability of a compound to influence cellular proliferation and survival is often a direct consequence of its interaction with key signaling pathways. The pyrazolo[1,5-a]pyrimidine scaffold is a core component of inhibitors targeting several kinases that are central to cell growth and survival, including PI3K, Trk, and CDKs. nih.govmdpi.comrsc.org
Inhibition of PI3Kδ by pyrazolo[1,5-a]pyrimidine derivatives directly impacts cellular processes such as proliferation and apoptosis. eurjchem.com Similarly, the inhibition of Trk kinases by fluorinated pyrazolo[1,5-a]pyrimidine-based compounds like Repotrectinib leads to potent anti-proliferative effects in cancer cells harboring NTRK fusions. nih.gov Furthermore, various pyrazolo[1,5-a]pyrimidine derivatives have shown cytotoxic activity against human tumor cell lines. For example, certain 7-substituted aminopyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent antiproliferative activity against the HCT116 human colon tumor cell line, with some compounds exhibiting IC50 values in the nanomolar range. scispace.com These findings collectively indicate that the this compound scaffold has a strong potential to be developed into agents that effectively control cellular proliferation and survival.
Structure Activity Relationship Sar Studies and Rational Design Principles
Impact of Positional Substitutions on Biological Efficacy and Selectivity
Systematic exploration of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has revealed that substitutions at nearly every position can dramatically alter biological activity. The core itself is essential for interacting with the hinge region of many kinases, mimicking the binding of ATP. nih.govmdpi.com
Position C2: This position on the pyrazole (B372694) ring is a key site for introducing diversity. In the context of antiherpetic pyrazolopyridines, amine substituents at the analogous C2' position were found to be critical, with a requirement for an NH group to maintain high activity. nih.gov For other targets, small substituents like methyl and halogen groups have been shown to be well-tolerated. researchgate.net
Position C3: Substitutions at this position can significantly impact potency. For instance, in the development of KDR kinase inhibitors, a 4-methoxyphenyl (B3050149) group at C3 was found to be optimal. nih.gov In another study on Trk inhibitors, the introduction of a picolinamide (B142947) group via an amide bond at C3 dramatically enhanced activity. mdpi.com This highlights that C3 is a crucial position for introducing moieties that can form additional interactions with the target protein.
Position C5: This position, occupied by the primary amine in the parent compound, is critical for interaction and further derivatization. As will be discussed, this amine or its derivatives often form key hydrogen bonds. nih.gov Studies on GPR119 agonists showed that substitution at this position was not tolerated, leading to a loss of activity, underscoring its importance for specific targets. researchgate.net
Position C6: The fluorine atom at this position in the parent scaffold is a key feature. Generally, small substituents like methyl or halogen groups are tolerated at C6. researchgate.net In the development of KDR inhibitors, a 3-thienyl group at this position, combined with a C3 modification, led to a potent compound. nih.gov
Position C7: This position on the pyrimidine (B1678525) ring is frequently modified to enhance binding. In antiherpetic agents, non-polar amine substituents at C7 were preferred for optimal activity. nih.gov For other kinase inhibitors, modifications at C7 have been shown to enhance binding affinity through hydrogen bonding and hydrophobic interactions. nih.gov
The following table summarizes the general impact of substitutions at various positions on the pyrazolo[1,5-a]pyrimidine core based on findings from multiple research programs.
| Position | Type of Substituent | General Impact on Activity | Target/Compound Class Example |
| C2 | Small groups (methyl, halogen) | Tolerated, can fine-tune properties | GPR119 Agonists researchgate.net |
| C3 | Aryl groups, Amides | Can significantly enhance potency | KDR Inhibitors, Trk Inhibitors mdpi.comnih.gov |
| C5 | Amine/Amine derivatives | Often crucial for hydrogen bonding; substitution not always tolerated | IRAK4 Inhibitors, GPR119 Agonists researchgate.netnih.gov |
| C6 | Halogens, Small aryl/heteroaryl groups | Tolerated; can be optimized for potency | KDR Inhibitors nih.gov |
| C7 | Amine derivatives | Can enhance binding affinity | Antiherpetic Agents nih.gov |
The 5-amino group is a cornerstone of the parent compound's utility. In the rational design of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), this amine was identified as a key interaction point. nih.gov Crystal structures suggested that hydrogen-bond donors extending from the C5-position could form favorable interactions with the carboxylate of an aspartate residue (Asp329) in the kinase's active site. nih.gov This hypothesis was confirmed through the synthesis of a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides. The introduction of various diamines at the C5-position via SNAr reaction markedly improved the intrinsic potency of the compounds against IRAK4. nih.gov This demonstrates that the 5-amino group serves as a critical anchor and a vector for introducing substituents that can engage in specific, potency-enhancing interactions within the target's binding pocket.
The fluorine atom at the C6 position is not merely an inert placeholder; it plays a multifaceted role in modulating the compound's properties. Fluorine is a highly electronegative atom, and its incorporation can significantly alter the electronic distribution within the pyrazolo[1,5-a]pyrimidine ring system. This can influence the pKa of nearby nitrogen atoms, affecting their ability to act as hydrogen bond acceptors in the kinase hinge region.
Furthermore, fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity and improve metabolic stability. In the context of Trk inhibitors, the incorporation of fluorine was shown to enhance interactions with an asparagine residue (Asn655). mdpi.com While this was for a different position, it exemplifies the principle that fluorine can form favorable non-covalent interactions, such as with backbone amides or polar side chains, thereby increasing ligand-receptor binding energy. The C6-fluoro substituent can also block a potential site of metabolism, improving the pharmacokinetic profile of the resulting drug candidate.
Conformational Analysis and Stereochemical Considerations in Ligand-Target Interactions
While the core pyrazolo[1,5-a]pyrimidine scaffold is largely planar, the substituents attached to it introduce conformational flexibility that is critical for biological activity. nih.govmdpi.com The spatial orientation of these substituents dictates how the inhibitor fits within the three-dimensional architecture of the kinase active site. mdpi.com
For instance, in the development of inhibitors where the pyrimidine ring is reduced to a tetrahydropyrazolo[1,5-a]pyrimidine, multiple stereoisomers can be formed. mdpi.com Studies have shown that syn- and anti-configured isomers can have vastly different conformational labilities. The more conformationally labile trans-configured isomers were suggested to have a greater ability to adapt to the active site of a target protein. mdpi.com
Macrocyclization is another strategy employed to control conformation. By tethering different parts of the molecule, the number of accessible conformations is restricted. This can have a favorable effect on binding entropy, as the molecule is "pre-organized" for binding, leading to higher potency. biorxiv.org In the development of selective Casein Kinase 2 (CK2) inhibitors, macrocyclic pyrazolo[1,5-a]pyrimidines were found to have similar bioactive binding modes to their more flexible acyclic counterparts but with distinct selectivity profiles. biorxiv.org
The following table highlights key stereochemical and conformational findings for pyrazolopyrimidine derivatives.
| Compound Class | Stereochemical/Conformational Feature | Impact on Interaction | Reference |
| Tetrahydropyrazolo[1,5-a]pyrimidines | Syn- vs. Anti-isomers | Anti-isomers are more conformationally labile, potentially allowing better adaptation to the binding site. | mdpi.com |
| Macrocyclic Pyrazolo[1,5-a]pyrimidines | Constrained conformation | Favorable binding entropy; can lead to improved potency and selectivity. | biorxiv.org |
Rational Design Strategies for Optimizing Inhibitory Potency and Kinome Selectivity
The development of kinase inhibitors based on the 6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine scaffold is a testament to the power of rational, structure-based drug design. nih.gov The process typically begins with a lead compound, often identified through screening, which is then systematically optimized.
One key strategy is targeting unique features of a specific kinase. For example, the IRAK4 kinase possesses a "front pocket" that is not present in all kinases. researchgate.net Optimization of nicotinamide-based inhibitors that incorporate the this compound fragment involved adding substituents designed to occupy this pocket, leading to improved potency and selectivity.
Another powerful approach is molecular hybridization, where pharmacophores from different inhibitor classes are combined. In a study targeting carbonic anhydrase (CA) and cyclin-dependent kinase 6 (CDK6), pyrazolo[1,5-a]pyrimidine derivatives were functionalized with sulfonamide groups, a known zinc-binding moiety for CA inhibitors. This dual-target strategy yielded compounds with potent inhibitory activity against both enzymes. nih.gov
Furthermore, optimizing physicochemical properties guided by computational models is crucial. In the development of IRAK4 inhibitors, initial potent compounds suffered from poor cell permeability. By guiding optimization using calculated lipophilicity (cLogD), researchers were able to replace substituents responsible for poor permeability, ultimately identifying inhibitors with excellent potency, high kinase selectivity, and favorable pharmacokinetic properties suitable for oral administration. researchgate.net These examples underscore that achieving high potency and selectivity is an iterative process of design, synthesis, and testing, heavily reliant on a deep understanding of the SAR and the three-dimensional structure of the ligand-target complex. nih.govrsc.org
Computational Chemistry and Theoretical Modeling of 6 Fluoropyrazolo 1,5 a Pyrimidin 5 Amine
Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the interaction between a small molecule ligand and a protein's binding site.
Active Site Analysis and Interaction Profile Mapping
For 6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine, molecular docking simulations can elucidate its binding mode within the active sites of various protein targets. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a known "hinge-binder," frequently observed in kinase inhibitors. Docking studies involving derivatives of this scaffold have revealed key interactions. For instance, the nitrogen atoms within the pyrimidine (B1678525) ring often form hydrogen bonds with the backbone amide groups of the hinge region in kinases like cyclin-dependent kinases (CDKs). ekb.eg
The fluorine atom at the 6-position can significantly influence the binding affinity and selectivity. Its electron-withdrawing nature can modulate the electronic properties of the aromatic system, potentially enhancing interactions with the protein. Furthermore, the amino group at the 5-position can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site. A hypothetical interaction map might show hydrogen bonds from the 5-amino group and the pyrazole (B372694) nitrogen to acceptor and donor residues in a kinase active site, respectively, while the fluorinated ring system could engage in favorable pi-stacking or hydrophobic interactions.
Virtual Screening and Lead Identification
Virtual screening utilizes computational methods to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Given its structural alerts for kinase inhibition, this compound could be identified as a hit in virtual screening campaigns targeting various kinases. The pyrazolo[1,5-a]pyrimidine core is present in several known biologically active compounds, including the FDA-approved drug Zaleplon and the clinical trial candidate Dinaciclib, a CDK inhibitor. nih.gov This precedence underscores the potential of identifying novel leads based on this scaffold through virtual screening.
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of molecules.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful method for calculating the electronic structure of molecules. For this compound, DFT calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.
Time-Dependent DFT (TD-DFT) is employed to study the excited-state properties of molecules, such as their absorption and emission spectra. Studies on similar pyrazolo[1,5-a]pyrimidine-based fluorophores have shown that the electronic properties and fluorescence are highly dependent on the substituents. researchgate.netrsc.orgbohrium.com For this compound, TD-DFT calculations could predict its photophysical properties, which is relevant for applications in bio-imaging and materials science. researchgate.netrsc.orgbohrium.com The presence of the electron-donating amino group and the electron-withdrawing fluorine atom can lead to intramolecular charge transfer (ICT) characteristics upon photoexcitation, influencing its fluorescence quantum yield and solvatochromic behavior. rsc.org
Homology Modeling and De Novo Protein Design for Target Prediction
When the three-dimensional structure of a target protein is unknown, homology modeling can be used to construct a model based on the known structure of a homologous protein. If a novel target for this compound is hypothesized, and no experimental structure is available, a homology model of the target could be built to perform docking simulations.
De novo protein design, a more complex computational approach, aims to design a protein with a desired function from scratch. While less common for predicting the target of a small molecule, it could theoretically be used to design a protein that specifically binds to this compound, which could have applications in creating novel biosensors or therapeutic proteins.
In silico Pharmacokinetic Predictions (as a methodology)
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.govresearchgate.net For this compound, various computational models can be applied to predict its pharmacokinetic profile.
Key ADME parameters that can be predicted include:
Aqueous Solubility: Predictions can indicate whether the compound will have sufficient solubility for absorption.
Gastrointestinal Absorption: Models can estimate the percentage of the compound that will be absorbed from the gut.
Blood-Brain Barrier Permeability: This is crucial for compounds targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicting interactions with major drug-metabolizing enzymes is vital to assess potential drug-drug interactions.
Plasma Protein Binding: This parameter affects the distribution and availability of the drug. mdpi.com
Various software and web-based tools are available for these predictions, often employing quantitative structure-property relationship (QSPR) models based on large datasets of experimental data. nih.gov The predicted ADME properties for pyrazolo[1,5-a]pyrimidine derivatives have been reported in several studies, often showing good drug-like characteristics. johnshopkins.eduresearchgate.net
Below is an interactive table summarizing the types of computational predictions that can be made for this compound.
| Computational Method | Predicted Property | Relevance |
| Molecular Docking | Binding affinity and mode | Drug-target interaction |
| Virtual Screening | Identification of hits | Lead discovery |
| DFT | HOMO/LUMO energies, MEP | Reactivity, stability |
| TD-DFT | Absorption/emission spectra | Photophysical properties |
| Homology Modeling | 3D protein structure | Target-based drug design |
| In silico ADME | Solubility, permeability, metabolism | Pharmacokinetics |
Emerging Research Directions and Advanced Applications
Development as Novel Fluorescent Probes and Imaging Agents
The pyrazolo[1,5-a]pyrimidine (B1248293) (PP) core is recognized as an attractive foundation for fluorescent molecules due to its rigid, planar structure and amenability to chemical modification. nih.govnih.gov These characteristics allow for the fine-tuning of photophysical properties, making derivatives suitable for applications ranging from chemosensors to biological imaging agents. rsc.orgresearchgate.net The development of PPs as fluorescent probes is an emerging field, with studies demonstrating their potential as viable alternatives to well-known commercial dyes. nih.gov
The photophysical behavior of pyrazolo[1,5-a]pyrimidines is highly dependent on the nature and position of substituents on the fused ring system. Research on various PP derivatives reveals that their absorption and emission properties are tunable. rsc.orgresearchgate.net For instance, the introduction of electron-donating groups (EDGs) at position 7 has been shown to significantly enhance fluorescence quantum yields (ΦF) and molar absorption coefficients (ε). nih.govresearchgate.net
In one study, a series of 7-aryl-pyrazolo[1,5-a]pyrimidines exhibited quantum yields ranging from as low as 0.01 to as high as 0.97, depending on the electronic nature of the substituent. nih.gov Derivatives with strong EDGs showed improved absorption and emission, a result of intramolecular charge transfer (ICT) processes. rsc.org Conversely, electron-withdrawing groups (EWGs) tended to decrease these values. nih.govrsc.org The stability of these compounds has been found to be comparable to commercial probes like coumarin-153 and rhodamine 6G. rsc.orgresearchgate.net While specific data for 6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine is not extensively documented, the known effects of substituents on the PP core suggest that the interplay between the electron-withdrawing fluorine atom and the electron-donating amine group could lead to unique and potentially useful photophysical characteristics.
| Compound | Substituent at Position 7 | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| 4a | 4-Pyridyl (EWG) | 364 | 456 | 0.01 |
| 4b | 2,4-Dichlorophenyl (EWG) | 361 | 422 | 0.07 |
| 4d | Phenyl (Neutral) | 359 | 421 | 0.06 |
| 4e | 4-Methoxyphenyl (B3050149) (EDG) | 365 | 426 | 0.23 |
| 4g | 4-Diphenylaminophenyl (Strong EDG) | 404 | 501 | 0.85 |
A significant challenge in the field of organic electronics is aggregation-caused quenching (ACQ), where fluorescence intensity diminishes in the solid state. However, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated strong emission in the solid state, making them promising candidates for applications like organic light-emitting diodes (OLEDs). rsc.org The solid-state emission quantum yields (QYSS) for PPs bearing simple aryl groups have been reported in the range of 0.18 to 0.63. rsc.orgresearchgate.net
The design of effective solid-state emitters often involves controlling intermolecular interactions to prevent quenching. The molecular packing of the pyrazolo[1,5-a]pyrimidine core can be influenced by the nature of its substituents. nih.gov For instance, avoiding a strong push-pull electronic structure within the molecule and preventing steric clashes can favor an antiparallel molecular organization that minimizes intermolecular quenching and preserves high emission intensities in the solid state. nih.gov The specific substitution pattern of this compound could influence its crystal packing and, consequently, its viability as a solid-state emitter.
Strategies for Combinatorial Library Design and High-Throughput Screening
The pyrazolo[1,5-a]pyrimidine framework is considered a "privileged scaffold" in medicinal chemistry, largely due to its synthetic accessibility and the ease with which its periphery can be modified. nih.govnih.gov This versatility makes it an ideal candidate for the design of combinatorial libraries, where large numbers of structurally related compounds are synthesized to screen for biological activity against various targets. nih.gov
The synthesis of the core typically involves the cyclocondensation of 3-aminopyrazole (B16455) derivatives with 1,3-bielectrophilic compounds. nih.govnih.gov This modular approach allows for the introduction of diverse functional groups at multiple positions (2, 3, 5, 6, and 7) of the heterocyclic system. Such structural diversity is crucial for exploring the chemical space around the scaffold and identifying potent and selective modulators of biological targets. High-throughput screening (HTS) of these libraries has been successfully employed to identify lead compounds, such as a pyrazolo[1,5-a]pyrimidine-3-carboxylate that was identified as a promising B-Raf inhibitor. nih.gov The amenability of the scaffold to such large-scale synthesis and screening paradigms underscores its importance in modern drug discovery.
Lead Optimization Paradigms for Next-Generation Therapeutic Candidates
Once a "hit" compound is identified from screening, lead optimization becomes the critical next step. This process involves systematic chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The pyrazolo[1,5-a]pyrimidine scaffold has been the subject of numerous lead optimization campaigns for various therapeutic targets, including protein kinases and the aryl hydrocarbon receptor (AHR). nih.govrsc.org
Structure-activity relationship (SAR) studies are central to this process. For example, in the development of KDM5 inhibitors, a pyrazolo[1,5-a]pyrimidin-7(4H)-one lead was optimized using structure-based design to yield a potent and orally bioavailable compound. nih.gov Similarly, optimization of pyrazolo[1,5-a]pyrimidine-based AHR antagonists led to a significant increase in potency, with the IC50 value improving from 650 nM to 31 nM through systematic modifications. rsc.org
The incorporation of fluorine is a well-established strategy in lead optimization to enhance metabolic stability, bioavailability, and binding affinity. mdpi.commdpi.com The presence of the fluorine atom in this compound is therefore a deliberate design choice, likely intended to confer advantageous drug-like properties. The optimization of this and related compounds often focuses on modifying substituents at other positions to fine-tune interactions with the target protein's binding site, as seen in the development of potent Trk kinase inhibitors where the pyrazolo[1,5-a]pyrimidine core is essential for hinge-binding interactions. nih.gov These established paradigms provide a clear roadmap for evolving this compound and its analogs into next-generation therapeutic candidates. nih.gov
Q & A
Q. What are the common synthetic routes for 6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine, and what analytical techniques validate its structure?
The synthesis typically involves cyclization reactions using precursors like pyrazole-4-carbonyl hydrazides or α,β-unsaturated ketones. For example, phosphorous oxychloride (POCl₃) at 120°C facilitates cyclization to form the pyrazolo[1,5-a]pyrimidine core . Key intermediates, such as 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chlorides, are generated via formylation and acylation . Structural validation employs:
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- ¹H/¹³C NMR to resolve aromatic protons and carbons, with fluorination at the 6-position confirmed by ¹⁹F NMR (δ ~ -110 to -120 ppm) .
- Mass spectrometry (MS) for molecular ion detection (e.g., [M+H]⁺ at m/z 152.1 for the base structure) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and ANSI-approved goggles.
- Respiratory protection: Use P95 respirators for dust control; OV/AG/P99 respirators for higher exposure .
- Ventilation: Work in a fume hood to avoid inhalation.
- Waste disposal: Segregate halogenated waste and avoid drainage systems .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
- Solvent-free conditions: Improve reaction efficiency and reduce purification steps (e.g., ultrasonic irradiation in water for spirocyclic derivatives) .
- Substituent tuning: Electron-withdrawing groups (e.g., trifluoromethyl at position 2) enhance stability and reactivity .
- Catalysis: Palladium-catalyzed direct C–H arylation introduces aryl groups without pre-functionalization, achieving yields >70% .
- Data-driven optimization: Use response surface methodology (RSM) to model temperature, solvent polarity, and catalyst loading .
Q. How do fluorination and substituent positioning affect the compound’s photophysical properties?
- Fluorination at position 6: Reduces π-π stacking interactions, enhancing solubility and blue-shifting emission (e.g., λem ~ 450 nm in DMSO) .
- Aryl substituents at position 3: Planar groups (e.g., phenyl) extend conjugation, increasing quantum yields (ΦF up to 0.45) .
- N5 alkylation: Generates pyrimidinium salts with tunable Stokes shifts (>100 nm), useful in FRET-based probes .
Q. How to resolve contradictions in reported bioactivity data for fluorinated pyrazolo[1,5-a]pyrimidines?
- Assay standardization: Control variables like cell lines (e.g., HeLa vs. MCF-7) and incubation times.
- Purity validation: Use HPLC (≥95% purity) to exclude confounding byproducts .
- Mechanistic studies: Compare adenosine A2A receptor binding (Ki values) across assays (e.g., radioligand vs. fluorescence polarization) .
- Meta-analysis: Pool data from multiple studies to identify structure-activity trends (e.g., trifluoromethyl groups correlate with IC50 < 1 µM in kinase inhibition) .
Q. What computational strategies support the design of this compound-based probes?
- DFT calculations: Predict absorption/emission spectra using B3LYP/6-31G(d) basis sets .
- Molecular docking: Simulate interactions with targets (e.g., A2A adenosine receptors) to prioritize substituents .
- MD simulations: Assess stability in biological membranes (e.g., lipid bilayer penetration over 100 ns trajectories) .
Methodological Recommendations
- For bioimaging: Attach Alexa Fluor 488 or tetramethylrhodamine via amide coupling (EDC/NHS chemistry) .
- For enzymatic assays: Pre-incubate with NADPH (1 mM) to account for metabolic stability .
- For crystallography: Grow crystals in methanol/water (9:1 v/v) at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
